molecular formula C5H2BrN3OS B1445266 2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole CAS No. 1342234-81-4

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole

Cat. No. B1445266
CAS RN: 1342234-81-4
M. Wt: 232.06 g/mol
InChI Key: BSBPZRPVKNMTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that is widely used in the fields of medicinal chemistry and organic synthesis. It is a five-membered ring that consists of a nitrogen atom, a sulfur atom, and three carbon atoms. This compound has attracted considerable attention due to its unique properties and potential applications in medicinal and synthetic chemistry.

Scientific Research Applications

Use as Cdk2 Inhibitors

The compound is mentioned in a patent for Cdk2 inhibitors . Cdk2 (Cyclin-dependent kinase 2) is a crucial protein in the regulation of the cell cycle and has been a target for cancer therapy. The compound could potentially be used in the development of new cancer drugs.

Use as Delta-5 Desaturase Inhibitors

Another patent mentions the use of similar heterocyclic compounds as delta-5 desaturase inhibitors . Delta-5 desaturase is an enzyme involved in the metabolic pathway of fatty acids. Inhibitors of this enzyme are used in the treatment of diseases related to abnormal fatty acid metabolism, such as cardiovascular disease, inflammatory diseases, and certain types of cancer.

Use in Material Science

The compound could potentially be used in material science. Thiophenes, a class of compounds to which “2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole” belongs, are used in various applications in material science .

properties

IUPAC Name

3-(5-bromo-1,3,4-thiadiazol-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3OS/c6-5-8-7-4(11-5)3-1-2-10-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBPZRPVKNMTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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